

# Stk16-IN-1: A Comparative Guide to its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: Stk16-IN-1

Cat. No.: B611032

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of **Stk16-IN-1**, a potent and highly selective inhibitor of Serine/Threonine Kinase 16 (STK16). The information presented here is intended to assist researchers in evaluating the suitability of **Stk16-IN-1** as a chemical probe for studying the biological functions of STK16 and as a starting point for related drug discovery efforts. To date, **Stk16-IN-1** remains the only publicly disclosed, highly selective small molecule inhibitor of STK16, setting a benchmark for future development in this area.

## Executive Summary

**Stk16-IN-1** is a potent, ATP-competitive inhibitor of STK16 with an IC<sub>50</sub> of 295 nM.[1] Its high selectivity has been demonstrated through extensive kinase profiling. A comprehensive screen against a panel of 442 kinases revealed that at a concentration of 10 μM, **Stk16-IN-1** potently inhibits only STK16 and the Mechanistic Target of Rapamycin (mTOR).[2] This exceptional selectivity makes **Stk16-IN-1** a valuable tool for dissecting the cellular roles of STK16 with minimal off-target effects.

## Selectivity Profiling of Stk16-IN-1

The selectivity of **Stk16-IN-1** was rigorously assessed using the DiscoverX KINOMEScan™ platform, a competition-based binding assay. The results from this screen underscore the remarkable specificity of **Stk16-IN-1** for STK16.

**Table 1: KINOMEScan™ Selectivity Data for Stk16-IN-1 at 10  $\mu$ M**

Kinase Target	Percent of Control*	Comment
STK16	0.65	Primary Target
mTOR	0.4	Primary Off-Target
AAK1	98	No significant binding
ABL1	100	No significant binding
ACK1	99	No significant binding
... (437 other kinases)	>90	No significant binding

\*The "Percent of Control" value represents the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower number indicates stronger binding of the compound to the kinase. Data extracted from the supplementary information of Liu et al., ACS Chemical Biology, 2016.[2]

**Table 2: Enzymatic Inhibition Data for Stk16-IN-1**

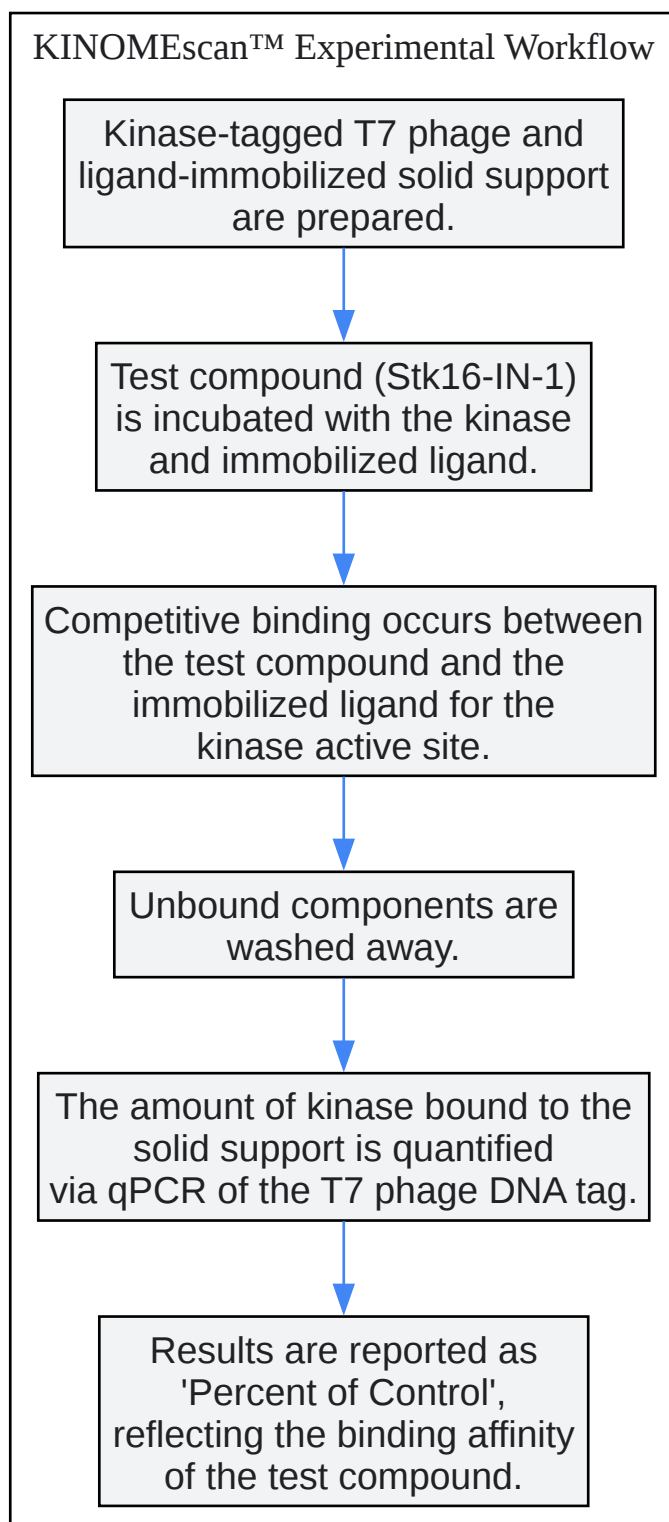
Kinase Target	IC50 (nM)	Assay Type
STK16	295	Invitrogen SelectScreen™ (Biochemical)
mTOR	5560	Invitrogen SelectScreen™ (Biochemical)
PI3K $\delta$	856	Biochemical Assay
PI3K $\gamma$	867	Biochemical Assay

This data further confirms the high selectivity of **Stk16-IN-1**, with a nearly 19-fold greater potency for STK16 over mTOR in enzymatic assays.

## Experimental Protocols

## KINOMEScan™ Selectivity Profiling (DiscoverX)

The KINOMEScan™ assay platform employs a proprietary active site-directed competition binding assay. The fundamental principle involves the competition of a test compound with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified, and a lower amount of captured kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced it from the immobilized ligand.

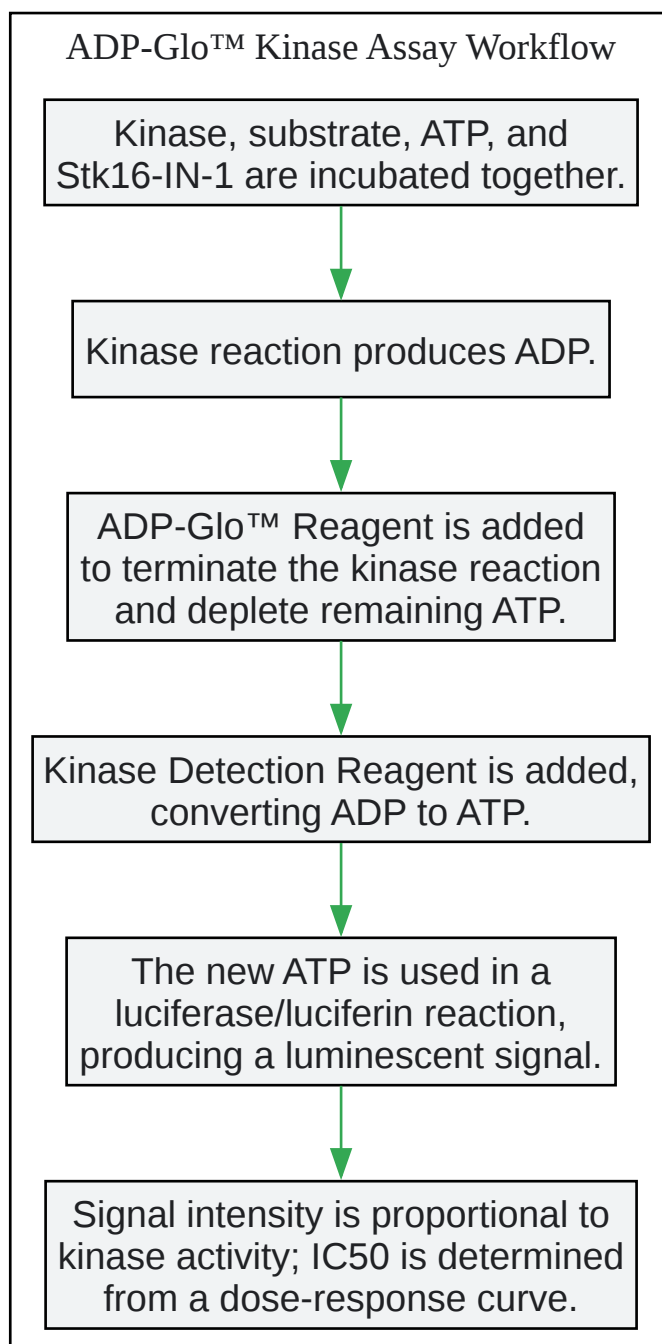


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Caption: KINOMEScan™ workflow for selectivity profiling.

## Invitro-Glo™ Kinase Assay (Promega)

The enzymatic IC<sub>50</sub> values were determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, a reagent is added to deplete the remaining ATP, and another reagent converts the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP produced and, therefore, the kinase activity.



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Caption: Workflow of the ADP-Glo™ kinase assay for IC<sub>50</sub> determination.

## Competitive Landscape

A comprehensive search of scientific literature and patent databases reveals a notable absence of other reported highly selective STK16 inhibitors. While numerous kinase inhibitors have been developed, they typically exhibit polypharmacology, targeting multiple kinases.

**Stk16-IN-1**, therefore, stands as a unique and indispensable tool for the specific interrogation of STK16 biology. The development of additional, structurally distinct, and equally selective STK16 inhibitors would be highly valuable for validating findings obtained with **Stk16-IN-1** and for exploring a wider range of therapeutic applications.

## Conclusion

**Stk16-IN-1** is a state-of-the-art chemical probe for studying STK16, characterized by its high potency and exceptional selectivity. Its profile, established through rigorous kinase screening, confirms its utility in cellular and biochemical assays to elucidate the roles of STK16 in various physiological and pathological processes. For researchers in the field, **Stk16-IN-1** provides a reliable means to investigate STK16-mediated signaling pathways with a high degree of confidence that the observed effects are on-target.

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## References

- 1. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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Address: 3281 E Guasti Rd  
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